4-Bromobicyclo[2.1.1]hexan-1-amine hydrochloride
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Overview
Description
Preparation Methods
The synthesis of 4-Bromobicyclo[2.1.1]hexan-1-amine hydrochloride involves several steps. One common method is the photochemical [2+2] cycloaddition reaction, which is used to create the bicyclo[2.1.1]hexane core . This reaction can be followed by various derivatization steps to introduce the bromine and amine groups. Industrial production methods may involve optimizing these reactions for higher yields and purity, often using specialized equipment and conditions .
Chemical Reactions Analysis
4-Bromobicyclo[2.1.1]hexan-1-amine hydrochloride can undergo several types of chemical reactions:
Substitution Reactions: The bromine atom can be substituted with other groups using nucleophilic substitution reactions.
Oxidation and Reduction: The amine group can be oxidized to form corresponding imines or reduced to form secondary amines.
Addition Reactions: The compound can participate in addition reactions, particularly at the double bonds in the bicyclic structure.
Common reagents used in these reactions include strong bases, oxidizing agents, and reducing agents. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
4-Bromobicyclo[2.1.1]hexan-1-amine hydrochloride has several applications in scientific research:
Mechanism of Action
The mechanism of action of 4-Bromobicyclo[2.1.1]hexan-1-amine hydrochloride involves its interaction with specific molecular targets. The compound’s unique structure allows it to bind to certain proteins and enzymes, modulating their activity. This can affect various biological pathways and processes, making it a valuable tool for studying these mechanisms .
Comparison with Similar Compounds
4-Bromobicyclo[2.1.1]hexan-1-amine hydrochloride can be compared to other bicyclic compounds such as bicyclo[1.1.1]pentanes and bicyclo[3.1.1]heptanes . While all these compounds share a similar three-dimensional structure, this compound is unique due to the presence of the bromine and amine groups, which confer specific chemical properties and reactivity .
Similar compounds include:
- Bicyclo[1.1.1]pentane derivatives
- Bicyclo[3.1.1]heptane derivatives
These compounds are often used as bioisosteres in drug design, providing a scaffold for the development of new pharmaceuticals .
Properties
Molecular Formula |
C6H11BrClN |
---|---|
Molecular Weight |
212.51 g/mol |
IUPAC Name |
4-bromobicyclo[2.1.1]hexan-1-amine;hydrochloride |
InChI |
InChI=1S/C6H10BrN.ClH/c7-5-1-2-6(8,3-5)4-5;/h1-4,8H2;1H |
InChI Key |
MHYLKAZRQHXZJH-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2(CC1(C2)N)Br.Cl |
Origin of Product |
United States |
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